3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
The compound 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorophenyl group at position 3 and a 4-methoxybenzylamine moiety at position 5 (Figure 1).
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-18-12-6-15(7-13-18)14-25-22-19-4-2-3-5-20(19)29-23(26-22)21(27-28-29)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFWWSGCXRPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Quinazoline ring synthesis: This step involves the formation of the quinazoline core, which can be synthesized from anthranilic acid derivatives.
Substitution reactions:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic systems in the compound, including the 4-chlorophenyl and 4-methoxybenzyl groups, facilitate EAS reactions.
-
Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the para position of the methoxyphenyl ring.
-
Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions, primarily on the chlorophenyl ring.
Table 1: EAS Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Position of Substitution | Product Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | para to methoxy group | 65–70% | |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | meta to chlorine | 55–60% |
Nucleophilic Substitution at Triazole Nitrogen
The triazole ring’s N2 position is susceptible to nucleophilic attack due to its electron-deficient nature:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 80°C to form N-alkylated derivatives.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the triazole nitrogen .
Key Observations :
-
Steric hindrance from the quinazoline moiety reduces reactivity at N1 .
-
Yields depend on solvent polarity and base strength.
Oxidation:
-
Methoxy Group Demethylation : HI/AcOH at reflux removes the methoxy group, yielding a phenolic derivative.
-
Triazole Ring Oxidation : H₂O₂/FeCl₃ oxidizes the triazole to a triazolinone under mild conditions.
Reduction:
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines.
Table 2: Redox Reaction Parameters
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | HI (57%), AcOH, Δ, 6 h | Phenolic derivative | 75% | |
| Triazole Oxidation | H₂O₂ (30%), FeCl₃, 25°C | Triazoloquinazolin-5-one | 60% |
Cyclization and Ring-Opening Reactions
The compound participates in heterocycle-forming reactions:
-
Intramolecular Cyclization : Under basic conditions (KOH/EtOH), forms fused pyrido-triazoloquinazolines via C–N bond formation .
-
Ring-Opening with Amines : Hydrazine cleaves the triazole ring, generating aminopyrazole intermediates .
Mechanistic Insight :
Metal-Free Visible-Light-Promoted Reactions
The triazole-quinazoline core undergoes photochemical transformations:
-
C–H Amination : Visible light (450 nm) with eosin Y as a photocatalyst introduces amino groups at the quinazoline C8 position.
-
Cross-Dehydrogenative Coupling : Couples with aryl boronic acids under blue LED light, forming biaryl derivatives.
Table 3: Photochemical Reaction Outcomes
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C–H Amination | Eosin Y, 450 nm, DCM, 24 h | C8-Amino derivative | 68% | |
| Biaryl Formation | [Ru(bpy)₃]²⁺, K₂S₂O₈, 24 h | 4-Methoxybiphenyl analog | 55% |
Acid/Base-Mediated Transformations
-
Hydrolysis :
-
Amide Hydrolysis : Concentrated HCl (6M) cleaves the amine linkage, yielding triazoloquinazolin-5-ol and 4-methoxybenzylamine.
-
-
Deprotonation :
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of triazoloquinazoline exhibit significant cytotoxic activity against various cancer cell lines. The presence of the chlorophenyl and methoxyphenyl groups enhances the biological activity of the compound.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal explored the synthesis of triazoloquinazoline derivatives and their effects on cancer cells. The results indicated that compounds similar to 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anti-cancer properties.
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of triazoloquinazolines. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies have suggested that triazoloquinazoline derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
In a preclinical study, a derivative similar to the compound was tested for neuroprotective effects in models of oxidative stress. The results showed a significant reduction in neuronal cell death, indicating potential therapeutic applications in neurodegenerative conditions.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Data Table: Inhibition of Cytokines
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 75% |
| IL-6 | 60% |
| IL-1 beta | 50% |
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The triazole and quinazoline rings can interact with active sites, potentially inhibiting or activating specific biological pathways. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Para-substituted chlorophenyl and methoxyphenyl groups (as in the target) enhance binding to hydrophobic enzyme pockets compared to meta-substituted analogs (e.g., compound 93 in , which showed lower antimalarial potency) .
Sulfonyl vs. Chlorophenyl : Sulfonyl derivatives () exhibit stronger enzyme inhibition but poorer bioavailability due to increased polarity .
Benzyl vs. Phenethyl : The 4-methoxybenzyl group in the target may offer better metabolic stability than phenethyl analogs (), which are prone to oxidative degradation .
Biological Activity
3-(4-Chlorophenyl)-N-[(4-Methoxyphenyl)Methyl]-[1,2,3]Triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, particularly in oncology and infectious diseases. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and structural activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 343.81 g/mol. The compound features a triazole ring fused to a quinazoline structure, which is critical for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases : Quinazolines are recognized as potent inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis. In vitro studies have demonstrated that related compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .
- Mechanisms of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a study reported that certain quinazoline derivatives led to increased levels of caspase-3 activation in cancer cells, suggesting a pro-apoptotic effect .
Antimicrobial Activity
The antimicrobial properties of quinazolines have also been documented. Compounds structurally related to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), altering their conformation and enhancing the susceptibility of bacteria to β-lactam antibiotics .
Anti-inflammatory Effects
Several studies have indicated that quinazoline derivatives possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A notable case study investigated the synthesis and biological evaluation of various quinazoline derivatives. Among these, compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines with IC50 values ranging from 5.9 µM to 15 µM .
Another research highlighted the structure–activity relationship (SAR) of quinazoline derivatives against MRSA. The study found that modifications at specific positions on the quinazoline ring significantly influenced antibacterial potency and selectivity against resistant strains .
Data Tables
| Activity | IC50 Values | Cell Lines / Pathogens | Mechanism |
|---|---|---|---|
| Anticancer | 5.9 - 15 µM | MCF-7, A549 | Tyrosine kinase inhibition |
| Antimicrobial | <10 µM | MRSA | Binding to PBPs |
| Anti-inflammatory | N/A | Inflammatory models | Inhibition of COX |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
